molecular formula C19H17ClN2O3S B10892417 (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10892417
M. Wt: 388.9 g/mol
InChI Key: PLEPSQQILLBZQH-JLHYYAGUSA-N
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Description

(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorothiophenol with 2-furyl bromide to form 5-[(4-chlorophenyl)sulfanyl]-2-furyl bromide. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the cyano-substituted furan derivative. Finally, the addition of tetrahydro-2-furanylmethylamine and subsequent dehydration leads to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{5-[(4-BROMOPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
  • **(E)-3-{5-[(4-METHOXYPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE

Uniqueness

(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C19H17ClN2O3S/c20-14-3-6-17(7-4-14)26-18-8-5-15(25-18)10-13(11-21)19(23)22-12-16-2-1-9-24-16/h3-8,10,16H,1-2,9,12H2,(H,22,23)/b13-10+

InChI Key

PLEPSQQILLBZQH-JLHYYAGUSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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